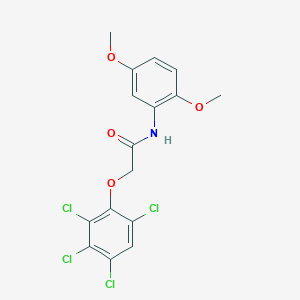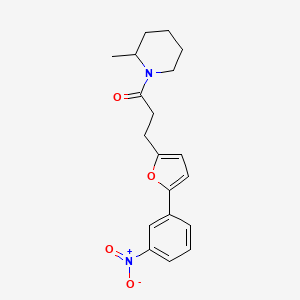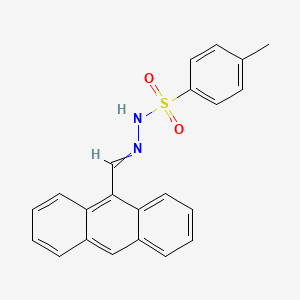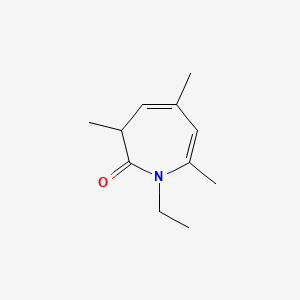
L-Carnitine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Carnitine-d9: L-Carnitine is an endogenous molecule involved in fatty acid metabolism, biosynthesized within the human body using amino acids such as L-lysine and L-methionine . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in metabolic studies and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Carnitine-d9 is synthesized by incorporating deuterium into the L-Carnitine molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the catalytic hydrogenation of L-Carnitine in the presence of deuterium gas .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for quality control .
Analyse Des Réactions Chimiques
Types of Reactions: L-Carnitine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylamine-N-oxide (TMAO) via gut microbial metabolism.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under certain conditions, although this is typically avoided in research applications.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific enzymes such as flavin monooxygenases.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Trimethylamine-N-oxide (TMAO): Formed via oxidation.
Deuterium-substituted derivatives: Formed via substitution reactions.
Applications De Recherche Scientifique
Chemistry: L-Carnitine-d9 is used as a tracer in metabolic studies to understand the pathways and kinetics of L-Carnitine in the body .
Biology: In biological research, this compound helps in studying the role of L-Carnitine in cellular metabolism and energy production .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of L-Carnitine in the human body .
Industry: In the nutraceutical industry, this compound is used to develop and test dietary supplements aimed at improving metabolic health .
Mécanisme D'action
L-Carnitine-d9 functions similarly to L-Carnitine by transporting long-chain fatty acids into the mitochondria for degradation by β-oxidation . This process is crucial for energy production in cells. The deuterium labeling allows researchers to track and study the metabolic pathways and interactions of L-Carnitine in the body .
Comparaison Avec Des Composés Similaires
L-Carnitine: The non-labeled version of L-Carnitine-d9, widely used in metabolic studies and supplements.
Acetyl-L-Carnitine: An acetylated form of L-Carnitine, known for its role in brain health and cognitive function.
Propionyl-L-Carnitine: A propionylated form used in cardiovascular health research.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound’s metabolic fate with high precision, offering insights that are not achievable with non-labeled analogs .
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3,2D3,3D3 |
Clé InChI |
PHIQHXFUZVPYII-SAQLGWHKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)


![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)



![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)






